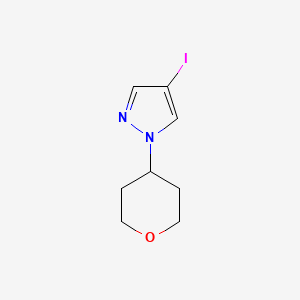
3-(iodomethyl)-1,1-dimethylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Iodomethyl)-1,1-dimethylcyclobutane, or 3-iodo-1,1-dimethylcyclobutane, is a synthetic organic compound with a molecular formula of C7H11I. It is an alkyl iodide that is used in organic synthesis and has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine.
Aplicaciones Científicas De Investigación
3-iodo-1,1-dimethylcyclobutane has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. In chemistry, it is used as a reagent for the synthesis of other compounds, such as carboxylic acids, alcohols, and amines. In biochemistry, it is used as a substrate for the synthesis of enzymes, such as cytochrome P450, and as a probe for the study of enzyme-substrate interactions. In medicine, it is used as a contrast agent for imaging studies, such as magnetic resonance imaging (MRI).
Mecanismo De Acción
The mechanism of action of 3-iodo-1,1-dimethylcyclobutane is not fully understood. However, it is believed that the compound is metabolized in the body by the enzyme cytochrome P450, which is responsible for the metabolism of many drugs and other compounds. The metabolized products of 3-iodo-1,1-dimethylcyclobutane are then excreted in the urine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-iodo-1,1-dimethylcyclobutane have not been extensively studied. However, some studies have shown that the compound has the potential to inhibit the enzyme cytochrome P450, which could lead to decreased metabolism of drugs and other compounds. In addition, the compound has been shown to have antioxidant properties, which could potentially be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-iodo-1,1-dimethylcyclobutane in lab experiments include its low cost, availability, and stability. In addition, the compound can be easily synthesized from readily available starting materials. The major limitation of using this compound in lab experiments is its potential to inhibit the enzyme cytochrome P450, which could lead to decreased metabolism of drugs and other compounds.
Direcciones Futuras
The potential future directions for 3-iodo-1,1-dimethylcyclobutane include further research into its mechanism of action, biochemical and physiological effects, and potential applications in medicine. In addition, further research into its potential to inhibit the enzyme cytochrome P450 could lead to new strategies for drug metabolism. Finally, further research into its antioxidant properties could lead to new treatments for diseases.
Métodos De Síntesis
3-iodo-1,1-dimethylcyclobutane can be synthesized by a variety of methods. One method is the reaction of 1,1-dimethylcyclobutane with potassium iodide in aqueous acetic acid, followed by the addition of sulfuric acid. This reaction produces a mixture of 3-iodo-1,1-dimethylcyclobutane and 1-iodo-1,1-dimethylcyclobutane. Another method is the reaction of 1,1-dimethylcyclobutane with an alkyl iodide, such as ethyl iodide, in the presence of a base, such as sodium hydroxide. This reaction produces 3-iodo-1,1-dimethylcyclobutane as the major product.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-(iodomethyl)-1,1-dimethylcyclobutane can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "1,1-dimethylcyclobutane", "iodomethane", "sodium hydride", "diethyl ether", "tetrahydrofuran", "magnesium", "ethyl bromide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: Preparation of 1,1-dimethylcyclobutylmagnesium bromide", "1,1-dimethylcyclobutane is reacted with magnesium in the presence of dry ether to form 1,1-dimethylcyclobutylmagnesium bromide.", "Step 2: Alkylation of 1,1-dimethylcyclobutylmagnesium bromide with iodomethane", "1,1-dimethylcyclobutylmagnesium bromide is reacted with iodomethane to form 3-(iodomethyl)-1,1-dimethylcyclobutane.", "Step 3: Purification of the product", "The crude product is purified by washing with hydrochloric acid, sodium bicarbonate, and water, followed by drying over sodium sulfate and recrystallization from acetone.", "Step 4: Final product", "3-(iodomethyl)-1,1-dimethylcyclobutane is obtained as a colorless liquid with a boiling point of 120-122°C." ] } | |
Número CAS |
1421313-74-7 |
Nombre del producto |
3-(iodomethyl)-1,1-dimethylcyclobutane |
Fórmula molecular |
C7H13I |
Peso molecular |
224.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



